4-(Aminomethyl)-N-phenylbenzamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Processes: 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, a related compound, has been synthesized through a process involving acylation and catalytic hydrogenation. Optimal conditions for this process have been identified, indicating the compound's potential in chemical synthesis and industrial applications (Mao Duo, 2000).
- Chemical Synthesis Optimization: Another study focused on synthesizing 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide, highlighting the importance of this class of compounds in chemical research and the development of novel synthesis methods (Feng Bai-cheng, 2009).
Biological and Pharmacological Applications
- Psycho- and Neurotropic Properties: A study exploring the psycho- and neurotropic effects of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which share a structural similarity with 4-(Aminomethyl)-N-phenylbenzamide, revealed significant sedative and anti-amnesic activities. This suggests potential applications in neurological and psychological therapies (I. Podolsky et al., 2017).
- Anticonvulsant Activity: Several studies have demonstrated the anticonvulsant properties of 4-nitro-N-phenylbenzamides, indicating the potential therapeutic applications of these compounds in treating seizure disorders (V. Bailleux et al., 1995), (C. Clark et al., 1984).
- Antiviral Activity: N-Phenylbenzamide derivatives, closely related to this compound, have shown promising anti-EV 71 activities, indicating their potential in developing antiviral medications (Xingyue Ji et al., 2013).
Material Science and Chemistry
- Electrochemical Applications: Research has been conducted on the electrochemical oxidation of amino-substituted benzamides, which includes compounds structurally similar to this compound. These studies are crucial in understanding the antioxidant activity and could have implications in developing new materials (I. Jovanović et al., 2020).
- Polymer Synthesis: Novel diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, have been synthesized and used to create new polyimides, indicating the role of this compound derivatives in advanced material science (M. Butt et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins and biological molecules, influencing their structure and function .
Mode of Action
The exact mode of action of 4-(Aminomethyl)-N-phenylbenzamide remains somewhat elusive. It is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function . This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .
Biochemical Pathways
It is known that the modification of native amino acids on peptides or proteins and their applicability to linkers in antibody-drug conjugates is a significant area of research .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
It is known that similar compounds have been used in multiple scientific and research applications, including organic synthesis and biochemical and physiological studies .
Action Environment
It is known that similar compounds have been used in various environments, including laboratory settings .
properties
IUPAC Name |
4-(aminomethyl)-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYJIWDAOGVEBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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